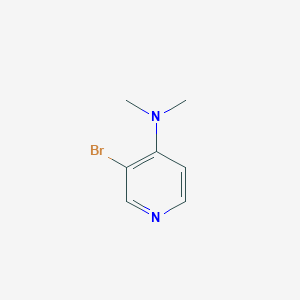










|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N:8]([CH3:10])[CH3:9].[CH:11]([Sn](CCCC)(CCCC)CCCC)=[CH2:12].CCOCC.N12CCCN=C1CCCCC2>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH:11]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N:8]([CH3:10])[CH3:9])=[CH2:12] |^1:51,70|
|


|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1N(C)C
|
|
Name
|
|
|
Quantity
|
2.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Sn](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
224 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCCCC2=NCCC1
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To the stirring reaction mixture at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered through silica gel (15 g)
|
|
Type
|
WASH
|
|
Details
|
rinsed with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacua
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (50% ethyl acetate-hexanes
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C=1C=NC=CC1N(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |